molecular formula C16H18ClNO B2989241 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride CAS No. 108132-34-9

3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride

Cat. No.: B2989241
CAS No.: 108132-34-9
M. Wt: 275.78
InChI Key: XRYBMXMLPIAOIL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride typically involves multiple steps, starting with the formation of the benzopyran core. One common method is the cyclization of appropriate precursors under acidic conditions. The phenyl group is then introduced through a substitution reaction, followed by the formation of the amine group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Flavanones: These are structurally similar compounds with various biological activities.

  • Coumarins: Another class of compounds with similar core structures and applications in medicine and industry.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15;/h1-3,5-6,8-9,11,16H,4,7,10,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYBMXMLPIAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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